molecular formula C18H17NO7 B14183865 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-48-1

2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde

Cat. No.: B14183865
CAS No.: 923033-48-1
M. Wt: 359.3 g/mol
InChI Key: HFAZFIPNSYZOFZ-UHFFFAOYSA-N
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Description

2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde: is an organic compound that features a complex structure with multiple functional groups, including a dioxolane ring, a nitro group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Ether Formation: The ether linkage is formed by reacting a phenol derivative with an appropriate alkylating agent under basic conditions.

    Aldehyde Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid, or other reducing agents.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid, etc.

Major Products

    Oxidation: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzoic acid.

    Reduction: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Potential use in the study of biochemical pathways involving aldehyde and nitro groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde: Similar structure but with an amine group instead of a nitro group.

    2-{2-[5-(1,3-Dioxolan-2-yl)-2-hydroxyphenoxy]ethoxy}benzaldehyde: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

923033-48-1

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

2-[2-[5-(1,3-dioxolan-2-yl)-2-nitrophenoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C18H17NO7/c20-12-14-3-1-2-4-16(14)23-7-8-24-17-11-13(18-25-9-10-26-18)5-6-15(17)19(21)22/h1-6,11-12,18H,7-10H2

InChI Key

HFAZFIPNSYZOFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C=O

Origin of Product

United States

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